Conformational Asymmetry: A 101.05° Dihedral Angle Twist vs. Planar Dimethyl Phthalate
Single-crystal X-ray diffraction reveals a unique conformational asymmetry in dimethyl 4,5-dichlorophthalate that is absent in unsubstituted dimethyl phthalate. One ester group is nearly co-planar with the aromatic ring (deviation = 3.41°), while the second ester group is rotated out of the ring plane by a dihedral angle of 101.05 (12)° [1]. In contrast, the lowest-energy gas-phase structure of dimethyl phthalate has both ester groups oriented with dihedral angles of 133.78° and -24.00°, indicating a different conformational distribution [2]. This large twist in the solid state creates a unique electrostatic environment that governs its intermolecular interactions and crystal packing.
| Evidence Dimension | Ester group dihedral angle deviation from aromatic ring plane |
|---|---|
| Target Compound Data | One ester: 3.41 (12)°; Second ester: 101.05 (12)° |
| Comparator Or Baseline | Dimethyl phthalate: Dihedral angles of 133.78° and -24.00° (DFT-calculated) |
| Quantified Difference | Target compound exhibits one highly twisted ester group (101.05°), whereas comparator's most twisted group is -24.00° |
| Conditions | Solid-state X-ray diffraction for target compound; DFT-optimized gas-phase geometry for comparator |
Why This Matters
This specific conformational asymmetry is critical for applications where molecular shape dictates binding, recognition, or packing, such as in the design of ligands for catalysts or supramolecular synthons.
- [1] IUCrData. (2021). Dimethyl 4,5-dichlorophthalate. IUCrData, 6(10), x211043. https://doi.org/10.1107/S2414314621010439 View Source
- [2] Vibrational Spectroscopy. (2015). Density functional theory and surface-enhanced Raman spectroscopy studies on endocrine-disrupting chemical, dimethyl phthalate. Vibrational Spectroscopy, 79, 44-51. https://doi.org/10.1016/j.vibspec.2015.05.004 View Source
